Cbz-(S)-tert-butyl-D-Cys
CAS No.:
Cat. No.: VC17948107
Molecular Formula: C15H21NO4S
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO4S |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | (2S)-3-tert-butylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C15H21NO4S/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
| Standard InChI Key | VZQPQMYTSLCEFW-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)SCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Cbz-(S)-tert-butyl-D-Cys (C₁₅H₂₁NO₄S) comprises three key functional groups:
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Benzyloxycarbonyl (Cbz): A protective group for amines, preventing unwanted side reactions during peptide synthesis .
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D-Cysteine: A non-proteinogenic amino acid with a thiol (-SH) side chain, contributing to disulfide bond formation and metal coordination .
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tert-Butyl ester: A bulky ester group that stabilizes the carboxylate moiety against hydrolysis, enhancing solubility in organic solvents .
The stereochemistry at the α-carbon is specified as S, corresponding to the D-configuration in cysteine. This enantiomeric form is less common in nature but critical for specific biological interactions .
Physicochemical Data
Key properties derived from experimental and computational analyses include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 311.397 g/mol | |
| Exact Mass | 311.119 g/mol | |
| PSA (Polar Surface Area) | 103.43 Ų | |
| LogP (Partition Coefficient) | 2.94 |
The tert-butyl ester contributes to the compound’s hydrophobicity (LogP = 2.94), favoring organic-phase reactions, while the Cbz group enhances stability during solid-phase peptide synthesis .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of Cbz-(S)-tert-butyl-D-Cys involves sequential protection and coupling reactions:
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Amino Acid Protection:
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Purification:
This method mirrors protocols for analogous cysteine derivatives, ensuring reproducibility at laboratory and industrial scales .
Spectroscopic Confirmation
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NMR: ¹H NMR spectra show characteristic signals: δ 7.35–7.28 (m, 5H, Cbz aromatic), δ 1.44 (s, 9H, tert-butyl) .
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MS: ESI-MS confirms the molecular ion peak at m/z 311.119 [M+H]⁺ .
Applications in Drug Discovery
Role in Peptidomimetic Design
Cbz-(S)-tert-butyl-D-Cys serves as a building block for protease inhibitors. In SARS-CoV 3CL protease inhibitors, the Cbz group at the P3 position enhances binding affinity by forming hydrogen bonds with Glu166 . For example, compound 25c (Ki = 0.46 μM) retained the Cbz moiety to achieve submicromolar inhibition .
Stabilization of Therapeutic Proteins
The tert-butyl ester’s stability makes it suitable for synthesizing deubiquitinase-targeting chimeras (DUBTACs). In cystic fibrosis therapeutics, analogous tert-butyl-protected intermediates stabilize ΔF508-CFTR by reducing ubiquitination .
Future Directions
Optimizing Synthetic Efficiency
Recent advances in flow chemistry could reduce reaction times from hours to minutes, improving yield and scalability .
Expanding Therapeutic Applications
Ongoing research explores its use in stabilizing tumor suppressors (e.g., WEE1 kinase) via DUBTAC platforms, demonstrating potential in oncology .
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